![molecular formula C8H8N2S B078985 2-Amino-5-methylbenzothiazole CAS No. 14779-17-0](/img/structure/B78985.png)
2-Amino-5-methylbenzothiazole
Overview
Description
“2-Amino-5-methylbenzothiazole” is a chemical compound with the molecular formula C8H8N2S . It is a derivative of benzothiazole, a bicyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of biologically active compounds based on 2-aminobenzothiazole has been a topic of interest in recent years . The synthesis methods include both one-pot and multistep synthesis methods . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .
Molecular Structure Analysis
The molecular structure of “2-Amino-5-methylbenzothiazole” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The exact mass of the molecule is 164.04081944 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “2-Amino-5-methylbenzothiazole” are complex and can be influenced by various factors . The use of artificial intelligence in the field of biochemistry has started to accelerate the discovery of new compounds and to increase the variety of commercial drugs while decreasing their research costs .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-5-methylbenzothiazole” include a molecular weight of 164.23 g/mol, a topological polar surface area of 67.2 Ų, and a complexity of 151 . It has 1 hydrogen bond donor count and 3 hydrogen bond acceptor count .
Scientific Research Applications
Medicinal Chemistry
In the field of medicinal chemistry, 2-Amino-5-methylbenzothiazole and its derivatives have gained popularity due to their prominent medicinal importance . They exhibit potent pharmacological activities, making them valuable in the development of new drugs.
Synthetic Organic Chemistry
2-Amino-5-methylbenzothiazole scaffolds are fascinating for multiple applications in synthetic organic chemistry . They serve as a reactant or a reaction intermediate for affording various fused heterocycles.
Biological Research
The compound and its derivatives are also used in biological research due to their potent pharmacological activities . They can interact with biological systems in specific ways, providing valuable insights into biological processes and potential therapeutic targets.
Drug Design
Benzothiazoles, including 2-Amino-5-methylbenzothiazole, attract great interest from researchers for drug design due to their high biological and pharmacological activity . They are considered as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .
Green Chemistry
Modern synthesis methods of 2-Amino-5-methylbenzothiazole can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . This makes the compound valuable in promoting sustainable and environmentally friendly chemical processes.
Industrial Applications
2-Amino-5-methylbenzothiazole is also industrially demanded . Its easy functionalization allows it to be used in a variety of industrial applications, including the production of dyes, rubber accelerators, and corrosion inhibitors.
Safety And Hazards
Future Directions
The future directions of “2-Amino-5-methylbenzothiazole” research could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities . The development of new pharmaceutical drugs based on “2-Amino-5-methylbenzothiazole” could also be a promising area of research .
properties
IUPAC Name |
5-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MELAGXOBBSTJPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163800 | |
Record name | Benzothiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-methylbenzothiazole | |
CAS RN |
14779-17-0 | |
Record name | 5-Methyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14779-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-benzothiazolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014779170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-methylbenzothiazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazole, 2-amino-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40163800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-BENZOTHIAZOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C5GV4TQ4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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